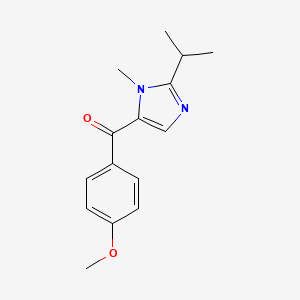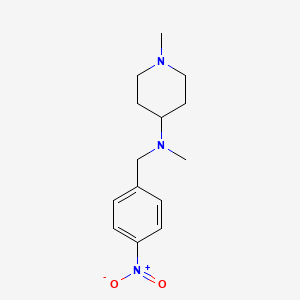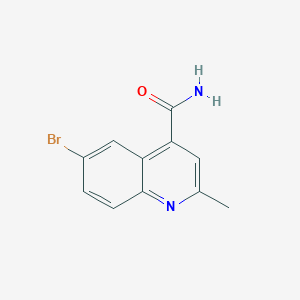
(2-isopropyl-1-methyl-1H-imidazol-5-yl)(4-methoxyphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-isopropyl-1-methyl-1H-imidazol-5-yl)(4-methoxyphenyl)methanone, also known as IMMP, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. IMMP is a ketone derivative that belongs to the imidazole class of compounds.
Mechanism of Action
As a positive allosteric modulator of the GABA-A receptor, (2-isopropyl-1-methyl-1H-imidazol-5-yl)(4-methoxyphenyl)methanone enhances the binding of GABA to the receptor, leading to an increase in the inhibitory effects of GABA on neuronal activity. This results in a decrease in anxiety and other neurological symptoms.
Biochemical and physiological effects:
(2-isopropyl-1-methyl-1H-imidazol-5-yl)(4-methoxyphenyl)methanone has been found to have a variety of biochemical and physiological effects. It has been shown to increase the activity of the GABA-A receptor, leading to a decrease in anxiety and other neurological symptoms. It has also been found to have anti-inflammatory effects, which may be useful in the treatment of inflammatory disorders.
Advantages and Limitations for Lab Experiments
One advantage of using (2-isopropyl-1-methyl-1H-imidazol-5-yl)(4-methoxyphenyl)methanone in lab experiments is its specificity for the GABA-A receptor, which allows for targeted modulation of neuronal activity. However, one limitation is that (2-isopropyl-1-methyl-1H-imidazol-5-yl)(4-methoxyphenyl)methanone is a synthetic compound, which may limit its use in certain experimental settings.
Future Directions
There are several future directions for research on (2-isopropyl-1-methyl-1H-imidazol-5-yl)(4-methoxyphenyl)methanone. One area of interest is the development of more potent and selective positive allosteric modulators of the GABA-A receptor. Another area of interest is the investigation of the anti-inflammatory effects of (2-isopropyl-1-methyl-1H-imidazol-5-yl)(4-methoxyphenyl)methanone and its potential use in the treatment of inflammatory disorders. Additionally, further research is needed to understand the long-term effects of (2-isopropyl-1-methyl-1H-imidazol-5-yl)(4-methoxyphenyl)methanone on neuronal activity and behavior.
Synthesis Methods
The synthesis of (2-isopropyl-1-methyl-1H-imidazol-5-yl)(4-methoxyphenyl)methanone involves the reaction of 2-isopropyl-1-methyl-1H-imidazole-5-carboxylic acid with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure (2-isopropyl-1-methyl-1H-imidazol-5-yl)(4-methoxyphenyl)methanone.
Scientific Research Applications
(2-isopropyl-1-methyl-1H-imidazol-5-yl)(4-methoxyphenyl)methanone has been shown to have potential applications in scientific research, particularly in the field of neuroscience. It has been found to act as a positive allosteric modulator of the GABA-A receptor, which is a major inhibitory neurotransmitter in the brain. This makes (2-isopropyl-1-methyl-1H-imidazol-5-yl)(4-methoxyphenyl)methanone a potential candidate for the treatment of anxiety, depression, and other neurological disorders.
properties
IUPAC Name |
(4-methoxyphenyl)-(3-methyl-2-propan-2-ylimidazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-10(2)15-16-9-13(17(15)3)14(18)11-5-7-12(19-4)8-6-11/h5-10H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDLMOSQGQMAPDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=C(N1C)C(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-methoxyphenyl)[1-methyl-2-(propan-2-yl)-1H-imidazol-5-yl]methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2,5-dioxo-1-imidazolidinyl)-N-[1-(1-methyl-1H-pyrazol-5-yl)propyl]acetamide](/img/structure/B5689793.png)
![1-{2-[3-pyridin-4-yl-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-5-yl]ethyl}pyrrolidin-2-one](/img/structure/B5689799.png)

![N-cyclopropyl-3-{5-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl}propanamide](/img/structure/B5689806.png)
![(4-ethylbenzyl)methyl[2-(2-pyridinyl)ethyl]amine](/img/structure/B5689815.png)

![1-acetyl-3-phenyl-4-oxa-1,2-diazaspiro[4.6]undec-2-ene](/img/structure/B5689829.png)
![1-{[1-(1,3-benzodioxol-5-yl)-3-pyridin-4-yl-1H-1,2,4-triazol-5-yl]methyl}piperidin-2-one](/img/structure/B5689835.png)


![N-ethyl-2-methyl-N-[3-(2-nitrophenyl)-2-propen-1-yl]-2-propen-1-amine](/img/structure/B5689870.png)

![2-[(4-bromo-2,3,5,6-tetramethylbenzyl)thio]-1-methyl-1H-imidazole](/img/structure/B5689884.png)